DMPAC-Chol

Cytotoxicity Cell Viability Cationic Lipid Safety

DMPAC-Chol (CAS 184582-91-0), also designated Chol-T, is a cationic cholesterol derivative chemically defined as 3β[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol with molecular formula C33H58N2O2 and molecular weight 514.83. The compound features a cholesterol backbone linked via a carbamate bond to a tertiary amine headgroup, conferring both membrane-anchoring capability and positive charge for electrostatic complexation with anionic nucleic acids.

Molecular Formula C33H58N2O2
Molecular Weight 514.8 g/mol
Cat. No. B10795683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMPAC-Chol
Molecular FormulaC33H58N2O2
Molecular Weight514.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C
InChIInChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
InChIKeyKXWSSROBKRIZBR-FLFWOSPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMPAC-Chol: Procurement-Ready Cationic Cholesterol Derivative for Nucleic Acid Delivery and Liposomal Formulation


DMPAC-Chol (CAS 184582-91-0), also designated Chol-T, is a cationic cholesterol derivative chemically defined as 3β[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol with molecular formula C33H58N2O2 and molecular weight 514.83 [1]. The compound features a cholesterol backbone linked via a carbamate bond to a tertiary amine headgroup, conferring both membrane-anchoring capability and positive charge for electrostatic complexation with anionic nucleic acids . Unlike permanently charged quaternary ammonium lipids, DMPAC-Chol contains a titratable tertiary amine that modulates charge state in a pH-dependent manner, with a predicted pKa of 12.49 ± 0.46 . Liposomes formulated with DMPAC-Chol and the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE) produce stable unilamellar vesicles suitable for plasmid DNA, siRNA, and antisense oligonucleotide delivery applications [1].

Why DMPAC-Chol Cannot Be Interchanged with DC-Chol, DOTAP, or Quaternary Cholesterol Analogs


Cationic cholesterol derivatives exhibit striking functional divergence based on subtle structural modifications—headgroup chemistry, linkage type, and charge state—that cannot be inferred from class membership alone. The tertiary amine of DMPAC-Chol (Chol-T) differs fundamentally from the quaternary ammonium of Chol-Q, producing a 39–60 percentage-point difference in post-transfection cell viability in HepG2 and HeLa cells at comparable lipid concentrations [1]. Similarly, DMPAC-Chol liposomes require a 10:1 (w/w) liposome:DNA ratio for maximal transfection in HepG2 cells, whereas Chol-Q liposomes achieve peak efficiency at 5:1—a two-fold difference in optimal formulation stoichiometry that directly impacts reagent consumption and experimental design [1]. Generic substitution based solely on the presence of a cholesterol moiety or cationic charge ignores these quantifiable performance divergences, potentially compromising transfection outcomes or introducing unanticipated cytotoxicity in sensitive cell models.

Quantitative Differentiation Evidence: DMPAC-Chol (Chol-T) Versus Closest Comparators


Cell Viability Differential: DMPAC-Chol Versus Quaternary Ammonium Chol-Q in HepG2 and HeLa Lines

In a direct head-to-head comparison, DMPAC-Chol (Chol-T) liposomes demonstrated markedly higher cytotoxicity than the quaternary analogue Chol-Q. At 37.5 μg/mL complete medium in HepG2 cells, DMPAC-Chol liposomes reduced viability to 37% of untreated controls, whereas Chol-Q liposomes preserved viability at 76% [1]. In HeLa cells at 30 μg/mL, DMPAC-Chol liposomes reduced viability to 15%, compared with 75% for Chol-Q [1]. The 39–60 percentage-point viability differential represents a quantifiable safety distinction.

Cytotoxicity Cell Viability Cationic Lipid Safety Gene Delivery

Optimal Transfection Stoichiometry: Formulation Ratio Requirements for DMPAC-Chol Versus Chol-Q

Gene transfer experiments using pSV2CAT and pRSVCAT plasmids in HepG2 cells revealed divergent optimal liposome:DNA ratios between DMPAC-Chol and Chol-Q. DMPAC-Chol (Chol-T) liposomes required a 10:1 (w/w) ratio to achieve maximal transfection efficiency, whereas Chol-Q liposomes achieved peak performance at a 5:1 (w/w) ratio [1]. In HeLa cells, both preparations performed optimally at 2.5:1 (w/w) [1]. The two-fold difference in HepG2 optimal ratio directly affects reagent consumption and formulation protocols.

Transfection Optimization Lipoplex Formulation Plasmid DNA Delivery Gene Transfer

Serum Nuclease Protection Equivalence: DNA Integrity Preservation by DMPAC-Chol and Chol-Q Lipoplexes

In a band shift assay with 5% fetal bovine serum incubation at 37°C for 90 minutes, both DMPAC-Chol (Chol-T) and Chol-Q liposomes provided complete protection of plasmid DNA against serum nuclease-catalyzed degradation across liposome:DNA ratios (w/w) of 2.5:1, 5:1, and 10:1 [1]. The two formulations exhibited similar DNA binding affinities in the band shift assay [1]. This functional equivalence in nucleic acid compaction and serum protection indicates that the tertiary versus quaternary amine headgroup difference does not compromise DNA shielding capacity.

Serum Stability Nuclease Protection Lipoplex Integrity In Vivo Compatibility

siRNA-Mediated Oncogene Silencing: DMPAC-Chol Lipoplexes Versus Commercial Lipofectamine 3000

In HER2/neu-overexpressing SKBR-3 breast cancer cells, non-PEGylated DMPAC-Chol (Chol-T) siRNA lipoplexes induced a 10,000-fold decrease in HER2/neu mRNA expression, exceeding 111.6-fold reduction at the protein level [1]. In direct comparison, the commercially available transfection reagent Lipofectamine 3000 achieved only a 4.1-fold reduction in mRNA expression under parallel conditions [1]. The approximately 2,439-fold greater mRNA silencing magnitude (10,000-fold versus 4.1-fold) represents a quantifiable performance advantage for DMPAC-Chol lipoplexes in this specific oncogene silencing application.

siRNA Delivery Gene Silencing HER2/neu Breast Cancer RNAi

Physical Characterization and Lipoplex Uniformity: DMPAC-Chol siRNA Formulations

DMPAC-Chol (Chol-T) siRNA lipoplexes formulated with DOPE as helper lipid consistently produced spherical nanoparticles under 200 nm in diameter with moderate size distributions (polydispersity index, PDI <0.4) [1]. Both PEGylated and non-PEGylated variants maintained these size and uniformity parameters, and all formulations exhibited efficient siRNA binding, compaction, and protection against nuclease degradation [1]. The reproducible nanoparticle characteristics across formulation variants support batch-to-batch consistency in experimental workflows.

Nanoparticle Characterization Lipoplex Size Polydispersity Formulation Reproducibility

Dose-Dependent Cytotoxicity Profile in siRNA Delivery Applications

In SKBR-3 breast cancer cells, DMPAC-Chol (Chol-T) siRNA lipoplexes exhibited minimal dose-dependent cytotoxicity across the tested concentration range [1]. This observation contrasts with the higher cytotoxicity documented for DMPAC-Chol in HepG2 and HeLa cells at comparable lipid concentrations (37% viability at 37.5 μg/mL in HepG2; 15% viability at 30 μg/mL in HeLa) [2]. The discrepancy may reflect cell-type-specific sensitivity, siRNA versus plasmid DNA cargo differences, or improved formulation parameters in the 2023 study.

Cytotoxicity siRNA Delivery Dose-Response Safety Profile

Evidence-Anchored Application Scenarios for DMPAC-Chol Procurement


HER2/neu-Targeted siRNA Therapeutic Development in Breast Cancer Models

Researchers developing siRNA-based therapies for HER2/neu-amplified breast cancers should prioritize DMPAC-Chol based on direct comparative evidence showing 10,000-fold HER2/neu mRNA silencing in SKBR-3 cells, exceeding the performance of commercial Lipofectamine 3000 (4.1-fold reduction) by approximately 2,439-fold . The non-PEGylated Chol-T/DOPE lipoplexes produce sub-200 nm nanoparticles with moderate polydispersity (PDI <0.4) and minimal dose-dependent cytotoxicity in this specific cell model . This scenario leverages the compound's validated superiority in siRNA delivery for oncogene silencing applications.

Plasmid DNA Transfection in HeLa Cells Requiring Moderate Lipid-to-DNA Ratios

For HeLa cell transfection with plasmid DNA, DMPAC-Chol offers a formulation advantage: optimal efficiency is achieved at a 2.5:1 (w/w) liposome:DNA ratio, which is identical to the optimal ratio for Chol-Q in this cell line . However, researchers must weigh this formulation convenience against the substantial cytotoxicity differential—DMPAC-Chol liposomes reduce HeLa viability to 15% at 30 μg/mL compared with 75% for Chol-Q . This scenario is appropriate for short-term transfection assays in HeLa cells where post-transfection viability is not a critical endpoint, or where lower lipid doses can be employed.

Serum-Stable Nucleic Acid Delivery Requiring Robust Nuclease Protection

In applications where protection of nucleic acid cargo from serum nucleases is paramount—such as in vivo administration via systemic routes or ex vivo cell manipulation in serum-containing media—DMPAC-Chol provides validated, complete protection of plasmid DNA at liposome:DNA ratios of 2.5:1, 5:1, and 10:1 (w/w) during 90-minute incubation in 5% FBS at 37°C . This protection profile is functionally equivalent to that of Chol-Q liposomes , allowing procurement decisions to be based on secondary factors such as vendor availability, cost per gram, or batch-to-batch analytical certification rather than performance differentials in nuclease protection.

Liposomal Formulation Optimization Studies Requiring Titratable Tertiary Amine Chemistry

Formulation scientists investigating structure-activity relationships among cationic cholesterol derivatives should procure DMPAC-Chol as a tertiary amine benchmark compound. Its predicted pKa of 12.49 ± 0.46 contrasts with the permanently charged quaternary ammonium of Chol-Q, providing a tool for systematic evaluation of how charge state (pH-dependent versus constitutive) influences membrane interactions, endosomal escape efficiency, and cargo release kinetics. The two-fold difference in optimal liposome:DNA ratio between DMPAC-Chol (10:1) and Chol-Q (5:1) in HepG2 cells [1] further supports its utility in formulation optimization studies examining lipid-to-nucleic acid stoichiometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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